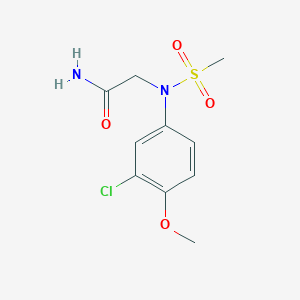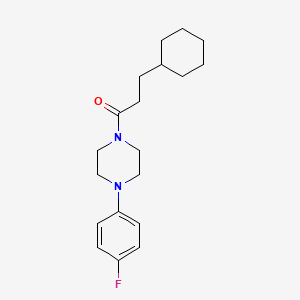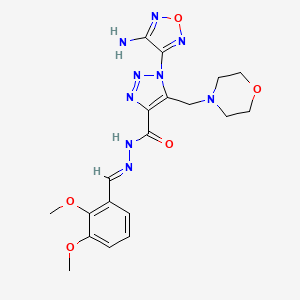
2-formyl-3,5-dimethoxyphenyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-formyl-3,5-dimethoxyphenyl diethylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DDC or diethylcarbamoyl-2-formyl-3,5-dimethoxyphenyl phosphate. It is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
DDC has been extensively studied for its potential applications in various fields. It has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This makes DDC a potential candidate for the treatment of Alzheimer's disease, a condition characterized by a decrease in acetylcholine levels in the brain.
DDC has also been studied for its potential use as a pesticide. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase in insects, making it a potential candidate for the development of insecticides.
Mécanisme D'action
DDC works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, DDC increases the levels of acetylcholine in the brain, leading to improved cognitive function. In insects, DDC inhibits the activity of acetylcholinesterase, leading to paralysis and death.
Biochemical and Physiological Effects
DDC has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. It has also been found to be an effective insecticide, leading to paralysis and death in insects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DDC is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Another advantage is its potential applications in various fields, including medicine and agriculture.
One limitation of DDC is its potential toxicity. It has been found to be toxic to humans and animals when ingested or inhaled. Another limitation is its potential environmental impact, as it may persist in the soil and water.
Orientations Futures
There are several future directions for the research on DDC. One direction is the development of DDC-based drugs for the treatment of Alzheimer's disease. Another direction is the development of DDC-based insecticides for agricultural use. Additionally, further research is needed to understand the potential environmental impact of DDC and to develop methods for its safe disposal.
Méthodes De Synthèse
DDC can be synthesized by reacting 2-formyl-3,5-dimethoxyphenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DDC and hydrogen chloride gas. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
(2-formyl-3,5-dimethoxyphenyl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-15(6-2)14(17)20-13-8-10(18-3)7-12(19-4)11(13)9-16/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJLEFLIWDTTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC(=C1C=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)


![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)

![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)



![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)